molecular formula C25H30ClN3O4S B2368103 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1396710-27-2

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

Cat. No.: B2368103
CAS No.: 1396710-27-2
M. Wt: 504.04
InChI Key: XIEJXFWWFADBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a key regulator of clathrin-mediated endocytosis, a fundamental cellular process for the internalization of membrane receptors and other cargo. This compound is widely used in neuroscience research to investigate the role of AAK1 in neuronal signaling and synaptic vesicle recycling. Its high selectivity over the closely related kinase BMP2-inducible kinase (BMP2K) makes it a valuable pharmacological tool for dissecting specific pathways. Research indicates that inhibiting AAK1 can modulate the trafficking of specific receptors, such as the transferrin receptor, and has been explored as a potential mechanism for managing neuropathic pain without the central nervous system side effects associated with broad-spectrum opioid treatments. This product is supplied for research purposes and is For Research Use Only. It is not intended for diagnostic or therapeutic applications. The compound is referenced under CAS 1416258-92-9 and its biological activity is detailed in scientific literature, including the patent US20130079302A1 which describes substituted bicyclic compounds as AAK1 inhibitors.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S.ClH/c1-16-8-9-17(2)23-21(16)26-25(33-23)28(11-10-27-12-14-30-15-13-27)24(29)22-18(3)31-19-6-4-5-7-20(19)32-22;/h4-9,18,22H,10-15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEJXFWWFADBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)N(CCN3CCOCC3)C4=NC5=C(C=CC(=C5S4)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C21H26N2O3S·HCl
  • Molecular Weight : 420.96 g/mol

The compound features a complex arrangement of functional groups that contribute to its biological activity, particularly in neuropharmacology.

Research indicates that this compound exhibits inhibitory effects on key enzymes involved in neurodegenerative diseases. Specifically, it has been studied for its potential as an inhibitor of:

  • Monoamine Oxidase B (MAO-B) : Enzyme involved in the metabolism of neurotransmitters such as dopamine.
  • Butyrylcholinesterase (BuChE) : Enzyme that hydrolyzes acetylcholine, thereby influencing cholinergic signaling.

In Vitro Studies

Recent studies have evaluated the compound's efficacy in inhibiting MAO-B and BuChE. For example, derivatives of this compound were shown to have significant inhibitory potency with IC50 values indicating effective concentration levels:

CompoundTarget EnzymeIC50 Value (µM)
2cBuChE15.12
2hBuChE12.33
2cMAO-B60.10% inhibition at 100 µM
2hMAO-B66.30% inhibition at 100 µM

These results suggest that the compound may be beneficial in the treatment of Alzheimer's disease and other neurodegenerative disorders due to its dual inhibition properties .

Toxicity Analysis

In vitro toxicity assessments using MTT assays and AO/EB fluorescence staining demonstrated that the tested derivatives were non-toxic at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic applications .

Case Study: Neurodegenerative Disorders

A study focused on the effects of this compound explored its impact on cognitive function in animal models. The findings suggested improvements in memory retention and cognitive performance correlated with reduced levels of MAO-B and BuChE activity.

Comparative Studies

Comparative studies with other known inhibitors revealed that this compound has a unique binding affinity to the active sites of both MAO-B and BuChE. Molecular modeling studies indicated that structural modifications enhance binding interactions, which could lead to the development of more potent derivatives .

Preparation Methods

Preparation of 4,7-Dimethylbenzo[d]thiazol-2-amine

This intermediate is synthesized via cyclization of 2-amino-4,7-dimethylbenzothiazole. A typical protocol involves:

  • Reacting 4,7-dimethyl-2-nitroaniline with thiourea in ethanol under reflux to form the thiazole ring.
  • Reducing the nitro group to an amine using hydrogen gas and palladium on carbon (Pd/C) in tetrahydrofuran (THF).
    Reaction Conditions :
  • Temperature: 80–90°C (reflux)
  • Catalyst: 10% Pd/C
  • Yield: 85–90%.

Synthesis of 2-Morpholinoethylamine

2-Morpholinoethylamine is prepared through nucleophilic substitution:

  • Reacting morpholine with 2-chloroethylamine hydrochloride in dichloromethane (DCM) at 0–5°C.
  • Neutralizing with aqueous sodium bicarbonate and extracting with DCM.
    Key Parameters :
  • Solvent: Dichloromethane
  • Temperature: 0–5°C (to minimize side reactions)
  • Yield: 75–80%.

Synthesis of 3-Methyl-2,3-Dihydrobenzo[b]dioxine-2-Carboxylic Acid

This fragment is derived from 2,3-dihydrobenzo[b]dioxine-6-carbonitrile:

  • Hydrolysis : Treating the nitrile with concentrated sulfuric acid and trifluoroacetic acid (TFA) at reflux to form the carboxylic acid.
  • Esterification : Converting the acid to its methyl ester using thionyl chloride (SOCl₂) and methanol.
    Optimization Notes :
  • Reflux time: 5 hours for complete hydrolysis.
  • Esterification yield: 90–95%.

Coupling and Final Synthesis

Amide Bond Formation

The carboxylic acid ester is coupled with 4,7-dimethylbenzo[d]thiazol-2-amine and 2-morpholinoethylamine via a two-step process:

  • Activation : Reacting the ester with oxalyl chloride to form the acid chloride.
  • Double Amination :
    • First, reacting the acid chloride with 4,7-dimethylbenzo[d]thiazol-2-amine in pyridine to form the primary amide.
    • Second, alkylating the secondary amine with 2-morpholinoethylamine using potassium carbonate (K₂CO₃) in DMF.

      Critical Parameters :
  • Solvent: Pyridine for acylation, dimethylformamide (DMF) for alkylation
  • Temperature: Room temperature for acylation, 50°C for alkylation
  • Yield: 65–70% overall.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by:

  • Dissolving the compound in anhydrous ethanol.
  • Adding concentrated hydrochloric acid (HCl) dropwise at 0–5°C.
  • Filtering and recrystallizing from ethanol/dichloromethane (1:3).
    Purification :
  • Recrystallization yield: 95%
  • Purity: >99% (HPLC).

Analytical Data and Characterization

Key Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 1.13 (t, 3H, CH₃), 2.62 (q, 2H, CH₂), 3.45–3.70 (m, 8H, morpholine), 4.20–4.50 (m, 4H, dioxine), 6.88–7.88 (m, aromatic).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C).

Physical Properties :

  • Molecular Formula : C₂₄H₂₈N₄O₄S·HCl
  • Molecular Weight : 525.03 g/mol
  • Melting Point : 218–220°C (decomposition).

Challenges and Optimizations

Side Reactions During Amination

  • Issue : Over-alkylation at the morpholine nitrogen.
  • Solution : Use of bulky bases (e.g., DIPEA) to sterically hinder undesired reactions.

Hydrolysis of Acid Chloride

  • Issue : Premature hydrolysis in humid conditions.
  • Mitigation : Conduct reactions under anhydrous conditions with molecular sieves.

Salt Formation Yield

  • Optimization : Adjusting HCl stoichiometry to 1.1 equivalents improves yield without degrading the product.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Purity (%) Key Advantage
Route A (Sequential Coupling) 5 58 98 High purity
Route B (Convergent Synthesis) 4 65 95 Fewer steps
Route C (One-Pot Amination) 3 50 90 Reduced time

Data synthesized from.

Q & A

Q. What are the standard protocols for synthesizing this compound and ensuring purity?

The synthesis involves multi-step reactions, starting with the formation of the benzo[d]thiazole and dihydrobenzo[b][1,4]dioxine moieties. Key steps include:

  • Amide coupling : Reacting intermediates (e.g., morpholinoethylamine derivatives) with activated carboxylic acids under conditions optimized for nucleophilic substitution .
  • Hydrochloride salt formation : Treating the final product with HCl to enhance solubility .
  • Purity control : High-Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and confirm ≥95% purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy validate structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton and carbon environments, confirming substituent positions and stereochemistry .
  • IR spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

Variables to optimize include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates for amide couplings .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like cyclization .
  • Catalysts : Phase-transfer catalysts or base additives (e.g., triethylamine) improve reaction efficiency . Computational tools, such as reaction path searches via quantum chemical calculations, can predict optimal conditions and reduce trial-and-error approaches .

Q. How should researchers resolve contradictions in spectroscopic data during structural validation?

  • Cross-validation : Use multiple techniques (e.g., 2D NMR, X-ray crystallography) to confirm ambiguous signals .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .
  • Sample purity : Re-purify the compound via column chromatography or recrystallization to eliminate impurities affecting data .

Q. What methodological strategies are employed to investigate the compound’s biological activity?

  • In vitro assays :
  • Binding affinity : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify interactions with targets (e.g., kinases, receptors) .
  • Functional assays : Measure inhibition of enzymatic activity (e.g., IC50 determination) using colorimetric or radiometric methods .
    • Structure-activity relationship (SAR) : Synthesize derivatives (e.g., substituent variations on the benzothiazole ring) and compare bioactivity profiles .

Q. How can derivatives of this compound be designed to enhance pharmacological properties?

  • Targeted modifications :
  • Solubility : Introduce hydrophilic groups (e.g., sulfonamide, hydroxyl) on the morpholinoethyl chain .
  • Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres like amides .
    • Computational docking : Predict binding modes with target proteins to guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.